tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate
Overview
Description
Tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Piperidine Derivatives
tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate plays a crucial role in the synthesis of various piperidine derivatives. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been utilized to synthesize tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, which are significant in producing cis isomers. These compounds find application in stereoselective syntheses, offering valuable insights into chemical reactivity and molecular configuration (Boev et al., 2015).
Development of Potential Synthons
tert-Butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone is instrumental in developing tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These compounds are promising synthons for preparing a wide range of piperidine derivatives. This demonstrates the compound's versatility in contributing to the synthesis of structurally diverse organic molecules (Moskalenko & Boev, 2014).
Application in X-ray Crystallography
tert-Butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives have been studied using X-ray crystallography. These studies provide valuable information about the molecular structure and packing of these compounds, which is crucial for understanding their chemical properties and potential applications in material science and medicinal chemistry (Didierjean et al., 2004).
Intermediate in Synthesis of Biologically Active Compounds
This compound serves as an intermediate in the synthesis of biologicallyactive compounds, such as protein kinase inhibitors. It is used in the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in producing Jak3 inhibitors, highlighting its significance in pharmaceutical research (Chen Xin-zhi, 2011).
Role in Stereoselective Synthesis
The compound is also utilized in the stereoselective synthesis of various piperidine derivatives fused with oxygen heterocycles. This application is significant for developing stereochemically homogeneous fused bicyclic systems, which are important in the synthesis of complex organic molecules and potential therapeutic agents (Moskalenko & Boev, 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-9-8-10(14)6-7-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZHXLNQQNAXNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626192 | |
Record name | tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324769-07-5 | |
Record name | tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethylpiperidin-4-one, N-BOC protected 97% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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